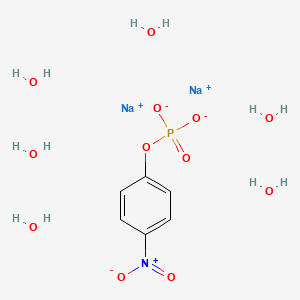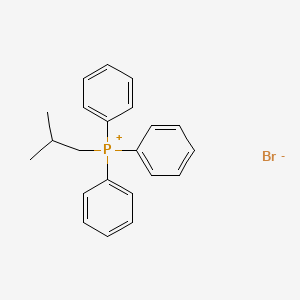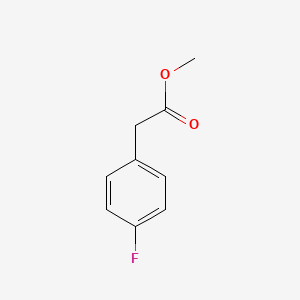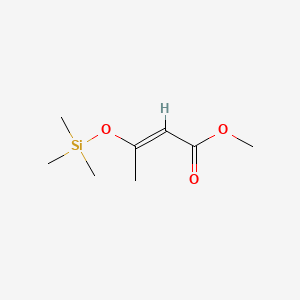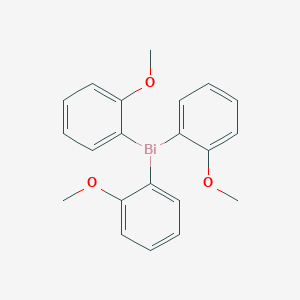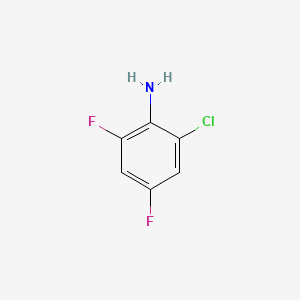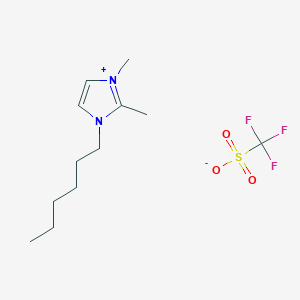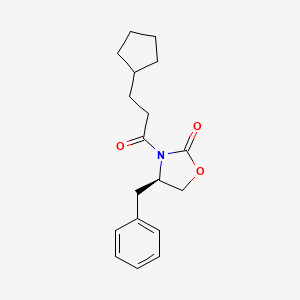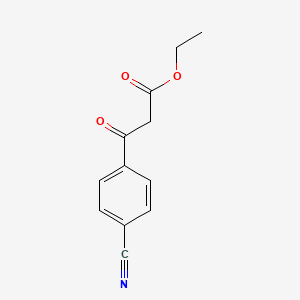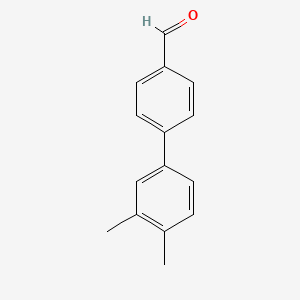
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
説明
“3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the molecular formula C9H4ClF4N . It is used in various scientific research and development activities .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile” consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 nitrogen atom . The exact mass of the molecule is 236.996841 Da .科学的研究の応用
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile has been pivotal in the development of new drugs. This functional group is known to enhance the biological activity of pharmaceuticals . For instance, molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved drug potency, particularly in enzyme inhibition, which is crucial for treating various diseases .
Electronics
In the electronics industry, organo-fluorine compounds play a significant role due to their unique properties. The incorporation of fluorine atoms can alter the behavior of organic molecules, making them suitable for applications in electronic devices . The specific compound could potentially be used in the synthesis of materials with desirable electronic properties.
Agrochemicals
The trifluoromethyl group is also beneficial in the agrochemical sector. Compounds containing this group are used as intermediates in the synthesis of pesticides and herbicides . Their biological activity can be tailored to target specific pests and weeds, thereby enhancing crop protection strategies.
Catalysis
Catalysts containing fluorinated compounds, such as 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, are used to accelerate chemical reactions. The presence of fluorine can influence the reactivity and selectivity of catalysts, making them more efficient and reducing the need for harsh reaction conditions .
Material Science
Fluorinated compounds are integral to the development of advanced materials. They are used in the creation of high-performance polymers, coatings, and other materials that require specific thermal and chemical resistance properties . The trifluoromethyl group, in particular, can impart unique characteristics to materials, such as increased stability and durability.
Environmental Science
In environmental science, fluorinated compounds are studied for their impact on the environment and their potential use in environmental remediation. The compound could be investigated for its behavior in various environmental conditions and its interactions with other chemicals present in ecosystems .
Medicinal Chemistry
The trifluoromethyl group is a common feature in many FDA-approved drugs, and its inclusion in new chemical entities is a subject of ongoing research in medicinal chemistry. The compound could be explored for its potential as a building block in the synthesis of novel therapeutic agents .
Safety and Handling
Understanding the safety profile and handling requirements of chemical compounds is essential for their application in any field. The compound’s safety data sheet provides information on its toxicity, safe storage, and disposal methods, which is crucial for laboratory and industrial use .
特性
IUPAC Name |
2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOTINVGOAFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378705 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
261763-16-0 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



